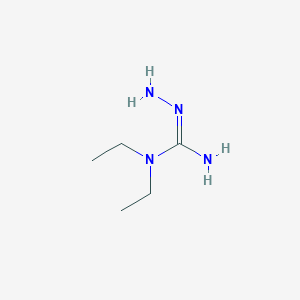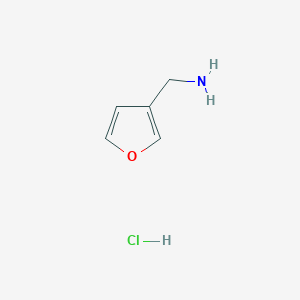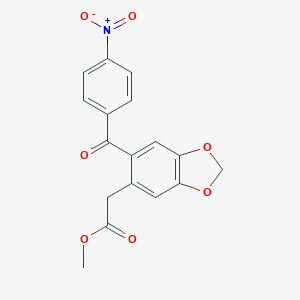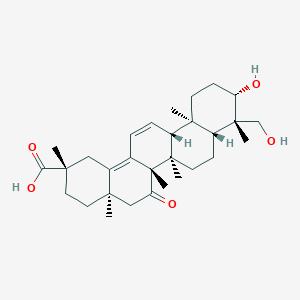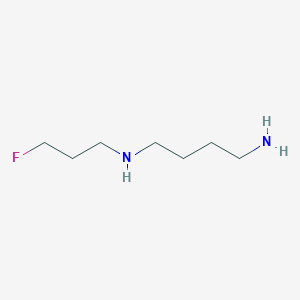![molecular formula C20H18O5 B135216 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione CAS No. 135635-83-5](/img/structure/B135216.png)
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione, also known as emodin, is a natural anthraquinone derivative found in various plants, including rhubarb, aloe vera, and Polygonum cuspidatum. Emodin has been widely studied for its potential therapeutic applications due to its diverse biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-diabetic effects.
Mecanismo De Acción
Emodin exerts its diverse biological activities through various mechanisms, including the inhibition of protein kinases, topoisomerases, and NF-κB signaling pathways. Emodin has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and increase the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ), a transcription factor involved in glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Emodin has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, reduction of inflammation, inhibition of viral replication, and improvement of glucose metabolism and insulin sensitivity. Emodin has also been shown to have antioxidant and anti-aging effects by reducing oxidative stress and increasing the expression of anti-aging genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Emodin has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. However, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione has some limitations, including its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione may have off-target effects and interact with other cellular components, which may complicate the interpretation of experimental results.
Direcciones Futuras
Future research on 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, viral infections, and metabolic disorders. Moreover, future studies should investigate the optimal dosing, bioavailability, and pharmacokinetics of 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione in vivo, as well as its potential side effects and interactions with other drugs. Finally, future research should explore the development of novel 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione derivatives with improved efficacy, bioavailability, and selectivity for specific therapeutic targets.
Métodos De Síntesis
Emodin can be synthesized from various starting materials, including 1,3,6,8-tetrahydroxyanthraquinone, 1,3-dihydroxyanthraquinone, and 1,3,8-trihydroxyanthraquinone. The most common method for 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione synthesis is the oxidative demethylation of 1,3,8-trimethoxyanthraquinone using a strong oxidant, such as potassium permanganate or chromic acid.
Aplicaciones Científicas De Investigación
Emodin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, viral infections, and metabolic disorders. Emodin has been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of topoisomerase II, activation of caspase-3, and inhibition of NF-κB signaling. Emodin has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione has been shown to have anti-viral effects against various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus. Emodin has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Propiedades
Número CAS |
135635-83-5 |
|---|---|
Nombre del producto |
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,13,21,24H,8-9H2,1-2H3 |
Clave InChI |
ZTVTUCVOMPBGIG-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
SMILES canónico |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
Sinónimos |
SM 196B SM-196 B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



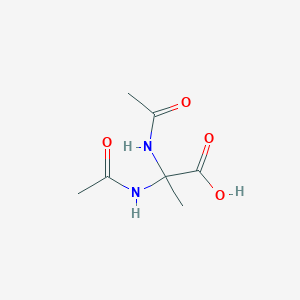
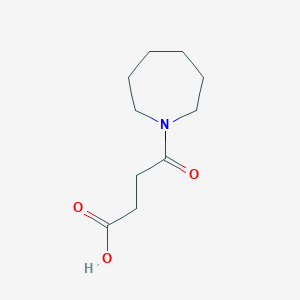

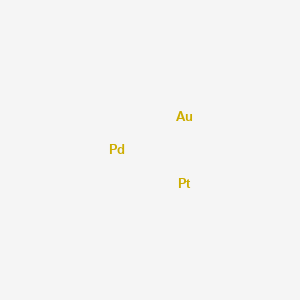
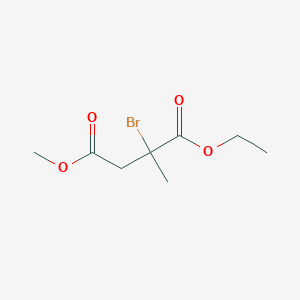
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
